6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one
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Overview
Description
6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that combines phenoxyphenyl, tetrahydroisoquinoline, and pyridopyrimidinone moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenoxyphenyl Moiety: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated benzene derivative.
Synthesis of the Tetrahydroisoquinoline Core: This step may involve the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.
Construction of the Pyridopyrimidinone Ring: This can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyridines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could have potential therapeutic applications, including as a lead compound for drug development. Its interactions with biological targets might be explored for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Phenylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one: Similar structure but lacks the phenoxy group.
6-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxyphenyl group in 6-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility.
Properties
Molecular Formula |
C28H22N4O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C28H22N4O2/c33-27-25-18-29-28(31-16-14-20-6-4-5-7-21(20)19-31)30-26(25)15-17-32(27)22-10-12-24(13-11-22)34-23-8-2-1-3-9-23/h1-13,15,17-18H,14,16,19H2 |
InChI Key |
IUYHIJVBISZXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)C=CN(C4=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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